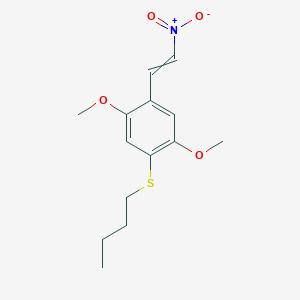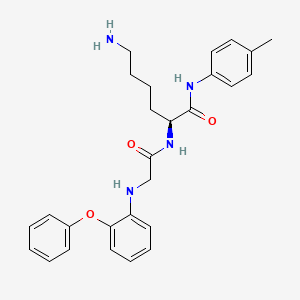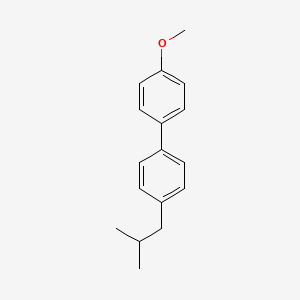
1,1'-Biphenyl, 4-methoxy-4'-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4-methoxy-4’-(2-methylpropyl)- is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond. The specific structure of this compound includes a methoxy group and a 2-methylpropyl group attached to the biphenyl core .
Preparation Methods
The synthesis of 1,1’-Biphenyl, 4-methoxy-4’-(2-methylpropyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybiphenyl with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1,1’-Biphenyl, 4-methoxy-4’-(2-methylpropyl)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1,1’-Biphenyl, 4-methoxy-4’-(2-methylpropyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-methoxy-4’-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1,1’-Biphenyl, 4-methoxy-4’-(2-methylpropyl)- can be compared with other biphenyl derivatives such as:
4-Methoxybiphenyl: Lacks the 2-methylpropyl group, leading to different chemical and biological properties.
4’-Methoxy-2-methyl-1,1’-biphenyl: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride: Contains a sulfonyl fluoride group, making it useful in click chemistry and bioconjugation.
The uniqueness of 1,1’-Biphenyl, 4-methoxy-4’-(2-methylpropyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
644964-53-4 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-methoxy-4-[4-(2-methylpropyl)phenyl]benzene |
InChI |
InChI=1S/C17H20O/c1-13(2)12-14-4-6-15(7-5-14)16-8-10-17(18-3)11-9-16/h4-11,13H,12H2,1-3H3 |
InChI Key |
MEYBLUDQFTZTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



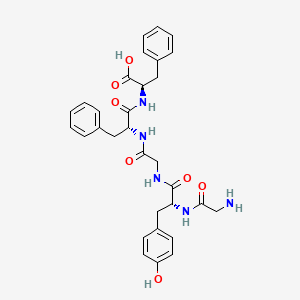

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B12605655.png)
![4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde](/img/structure/B12605662.png)
![N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide](/img/structure/B12605672.png)
![5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12605674.png)
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
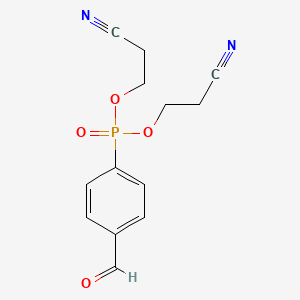
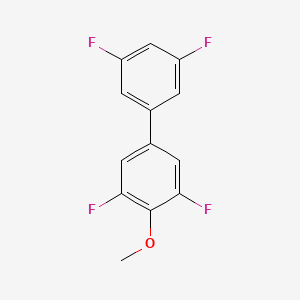
![{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene](/img/structure/B12605697.png)
![Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate](/img/structure/B12605702.png)
